

# Application Notes: Immunohistochemistry for Somatostatin Receptor (SSTR) Expression in Lanreotide Studies

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Compound of Interest		
Compound Name:	Lanreotide	
Cat. No.:	B011836	Get Quote

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### Introduction

Lanreotide is a long-acting synthetic somatostatin analog with a high binding affinity for somatostatin receptor subtype 2 (SSTR2) and, to a lesser extent, SSTR5. Its therapeutic efficacy, particularly in the management of neuroendocrine neoplasms (NENs) and acromegaly, is primarily mediated through the activation of these receptors. The binding of Lanreotide to SSTRs initiates intracellular signaling cascades that lead to the inhibition of hormone secretion and cell proliferation. Given that the effectiveness of Lanreotide is contingent on the presence of its target receptors on tumor cells, the accurate assessment of SSTR expression is crucial for patient selection and for predicting therapeutic response. Immunohistochemistry (IHC) is a widely utilized and accessible method for evaluating SSTR2 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues, providing critical information for clinical decision-making.

These application notes provide a comprehensive guide to the use of immunohistochemistry for determining SSTR expression in the context of **Lanreotide** studies, including detailed experimental protocols, a summary of quantitative data from relevant studies, and visualizations of key pathways and workflows.

## SSTR2 Signaling Pathway Activated by Lanreotide

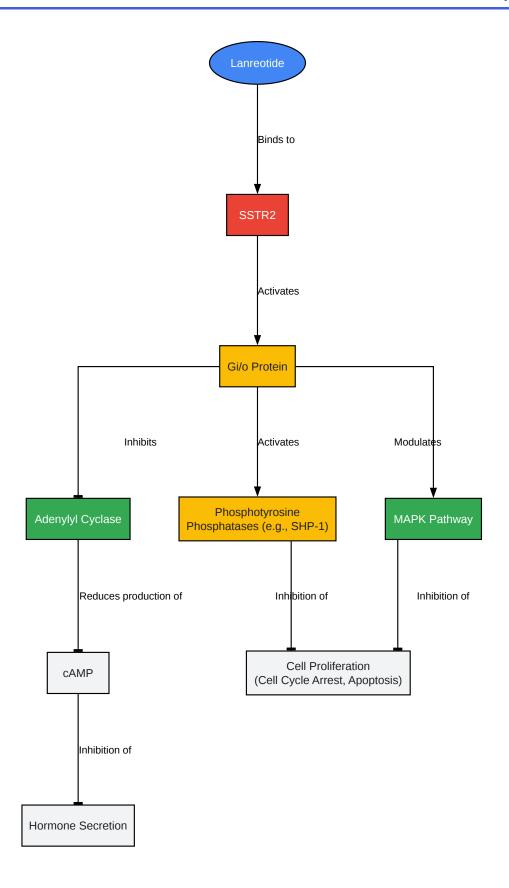




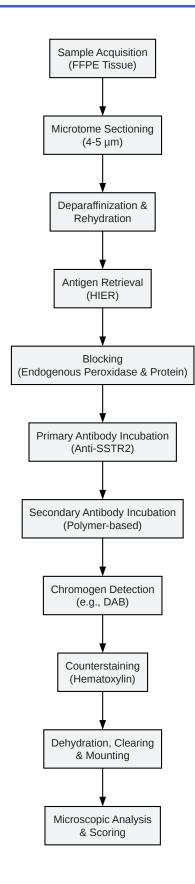


Lanreotide binding to SSTR2, a G-protein-coupled receptor (GPCR), triggers a cascade of intracellular events. This activation leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels. The signaling pathway also involves the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1, and modulation of the MAPK pathway. The culmination of these signals results in the inhibition of hormone hypersecretion and potent anti-proliferative effects, including cell cycle arrest and apoptosis.









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